Hydrogen-Bond Donor Count Reduction: Structural Basis for Altered Pharmacophore Recognition vs. N20C
The target compound possesses a single hydrogen-bond donor (the secondary amine –NH–) versus three H-bond donors in N20C (primary amine –NH– plus primary amide –CONH₂). This difference is directly calculable from the molecular structures: N20C has HBD count = 3; the target compound has HBD count = 1 . In the N-alkylglycine NMDA antagonist series described by Planells-Cases et al., the primary amide –CONH₂ terminus was conserved across all active N20C analogs and was essential for channel-blocking pharmacophore recognition [1]. The replacement of –CONH₂ with –CONPh₂ in the target compound eliminates this conserved pharmacophoric element, precluding extrapolation of the N20C IC₅₀ (5 µM) to the target compound without de novo experimental validation [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) – calculated from structure |
|---|---|
| Target Compound Data | HBD = 1 (secondary amine –NH– only; tertiary amide –CONPh₂ has zero H-bond donor capacity) |
| Comparator Or Baseline | N20C (N-(3,3-diphenylpropyl)glycinamide): HBD = 3 (secondary amine –NH– + primary amide –CONH₂) |
| Quantified Difference | ΔHBD = −2 (net loss of two hydrogen-bond donor sites) |
| Conditions | Structural computation; no experimental assay context |
Why This Matters
Users evaluating this compound for NMDA-receptor-targeted studies must recognize that the pharmacophore is fundamentally altered; procurement of N20C for NMDA open-channel blockade is evidence-supported, whereas procurement of this compound for the same purpose lacks any experimental validation.
- [1] Planells-Cases R, Montoliu C, Humet M, Fernández AM, García-Martínez C, Valera E, Merino JM, Pérez-Payá E, Messeguer A, Felipo V, Ferrer-Montiel A. A novel N-methyl-D-aspartate receptor open channel blocker with in vivo neuroprotectant activity. J Pharmacol Exp Ther. 2002 Jul;302(1):163-73. doi: 10.1124/jpet.302.1.163. PMID: 12065713. View Source
